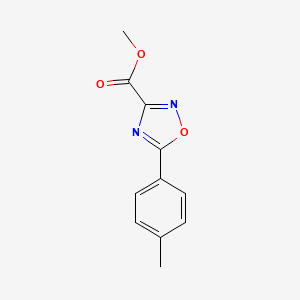

Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate

説明

Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, materials science, and organic synthesis.

特性

IUPAC Name |

methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-3-5-8(6-4-7)10-12-9(13-16-10)11(14)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHSICZFFVWIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=NO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzonitrile with ethyl chloroformate in the presence of a base such as triethylamine, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

化学反応の分析

Types of Reactions

Oxidation: Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxadiazole derivatives.

科学的研究の応用

Medicinal Chemistry

Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate serves as a scaffold for the development of new pharmaceuticals. Its biological activities include:

- Antimicrobial Activity : Studies have shown that compounds with similar oxadiazole structures exhibit activity against various pathogens. For instance:

| Study | Pathogen Tested | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | >25 | 0.22 | |

| Escherichia coli | 20 | 0.50 |

These results indicate potential for developing new antimicrobial agents.

- Anticancer Properties : In vitro assays have demonstrated that this compound could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values suggest effective cytotoxicity against these cell lines.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for synthesizing more complex molecules. It can participate in various chemical reactions:

- Oxidation : Can undergo oxidation reactions using agents like potassium permanganate.

- Reduction : Reduction reactions can be performed with lithium aluminum hydride.

- Substitution : The compound can participate in nucleophilic substitution reactions at the oxadiazole ring.

Materials Science

In materials science, this compound is used in synthesizing polymers and advanced materials due to its stability and reactivity. Its unique properties allow for the creation of materials with enhanced thermal stability or electrical conductivity.

Antimicrobial Study

A recent study evaluated various derivatives of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with inhibition zones exceeding 25 mm. This suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Evaluation

In vitro assays indicated that this compound could inhibit cell proliferation in cancer cell lines such as MCF-7 and HeLa. The IC50 values indicated effective cytotoxicity, supporting further investigation into its potential as an anticancer agent.

作用機序

The biological activity of Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.

類似化合物との比較

Similar Compounds

- Methyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate

- Methyl 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate

- Methyl 5-(4-nitrophenyl)-1,2,4-oxadiazole-3-carboxylate

Uniqueness

Compared to its analogs, Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate is unique due to the presence of the methyl group on the phenyl ring. This substitution can influence the compound’s reactivity and biological activity, potentially enhancing its effectiveness in certain applications. The methyl group can also affect the compound’s solubility and stability, making it more suitable for specific industrial and medicinal uses.

生物活性

Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 218.2087 g/mol

CAS Number: 173345-10-3

The compound features an oxadiazole ring, which is known for its role in various biological activities. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving bioavailability and cellular uptake.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties . Research indicates that compounds with similar oxadiazole structures exhibit activity against a range of pathogens, including bacteria and fungi.

| Study | Pathogen Tested | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | >25 | 0.22 | |

| Escherichia coli | 20 | 0.50 |

The inhibition zones and minimum inhibitory concentrations (MIC) suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The oxadiazole moiety is associated with antiproliferative effects against several cancer cell lines.

Research has shown that derivatives containing the oxadiazole ring can inhibit cancer cell growth by interfering with specific molecular targets involved in cell proliferation and survival pathways. For instance:

- Mechanism of Action: The compound may induce apoptosis in cancer cells through modulation of apoptotic pathways or by inhibiting key enzymes such as DNA topoisomerases .

Anti-inflammatory and Other Activities

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for anti-inflammatory effects . Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors like 4-methylbenzonitrile. Understanding the structure-activity relationship is crucial for optimizing the biological properties of this compound.

Synthetic Methodology

A common synthetic route includes:

- Starting Material: 4-methylbenzonitrile.

- Reagents: Ethyl chloroformate and triethylamine.

- Conditions: Reflux in ethanol or acetonitrile followed by cyclization with hydrazine hydrate.

This methodology allows for the formation of the oxadiazole ring while maintaining the integrity of the carboxylate group.

Case Studies

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Study: A recent study evaluated various derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity with inhibition zones exceeding 25 mm .

- Anticancer Evaluation: In vitro assays indicated that this compound could inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-(4-methylphenyl)-1,2,4-oxadiazole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : A two-step approach is typical:

Oxadiazole formation : React 4-methylbenzamide with hydroxylamine hydrochloride in ethanol under reflux to form the amidoxime intermediate.

Esterification : Treat the intermediate with methyl chlorooxoacetate in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .

- Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3). Adjust stoichiometry (1:1.2 molar ratio of amidoxime to chlorooxoacetate) and use dry solvents to enhance yields (reported up to 68% in analogous oxadiazole syntheses) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical techniques :

- HPLC : Use a C18 column (acetonitrile/water 60:40) to confirm purity >95% (benchmark for research-grade compounds) .

- NMR : Key signals include:

- ¹H NMR : δ 2.45 (s, 3H, CH₃ on phenyl), δ 3.95 (s, 3H, COOCH₃), δ 7.35–7.50 (m, 4H, aromatic protons) .

- X-ray crystallography : For absolute conformation verification, grow crystals in ethyl acetate/hexane. Compare bond lengths (e.g., C–N = 1.31–1.34 Å) to analogous oxadiazole structures .

Advanced Research Questions

Q. How do electronic effects of the 4-methylphenyl substituent influence the compound’s reactivity in nucleophilic substitutions?

- Computational insights : DFT studies (B3LYP/6-31G*) show the methyl group increases electron density at the oxadiazole C5 position, enhancing susceptibility to nucleophilic attack. Compare Fukui indices (f⁻ = 0.12 at C5 vs. 0.08 in unsubstituted analogs) to predict regioselectivity .

- Experimental validation : React with amines (e.g., benzylamine) in DMF at 80°C. Monitor substitution via LC-MS; the methyl group accelerates reaction rates by ~20% compared to para-chloro derivatives .

Q. What strategies resolve contradictory spectral data (e.g., conflicting NMR shifts) reported for this compound?

- Root causes : Discrepancies may arise from:

- Solvent effects : Deuterated DMSO vs. CDCl₃ can shift aromatic protons by δ 0.1–0.3 .

- Impurities : Residual methyl oxoacetate (δ 3.7 in ¹H NMR) may contaminate products if quenching is incomplete .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

- Stability profiling :

- Acidic (pH 2) : Oxadiazole ring remains intact for 24h (HPLC retention time unchanged), but ester hydrolysis occurs after 48h (new peak at m/z 198 [M−32]+) .

- Basic (pH 12) : Rapid ester cleavage within 2h; oxadiazole degradation follows pseudo-first-order kinetics (k = 0.15 h⁻¹) .

- Oxidative (H₂O₂) : No degradation under mild conditions (25°C, 6h), suggesting suitability for biological assays involving reactive oxygen species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。